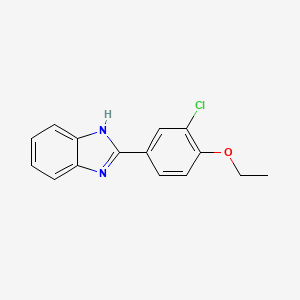
(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER is an organic silicon compound known for its unique properties such as low surface tension, high thermal stability, and excellent chemical stability. It is commonly used in various industrial applications due to its ability to form continuous and uniform thin films on different surfaces, providing excellent wetting and lubricating properties .
Preparation Methods
The preparation of (N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER typically involves the polymerization of dimethylsiloxane monomers. One common method is through the catalytic reaction of anhydrous hydrochloric acid silane with water, resulting in the formation of linear polydimethylsiloxane. This product then undergoes a series of chemical treatments to achieve the desired copolymer . Industrial production methods often involve the use of catalysts to facilitate the reaction and ensure high yield and purity of the final product .
Chemical Reactions Analysis
(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can modify the silicon-oxygen bonds within the polymer.
Substitution: Substitution reactions often involve the replacement of functional groups within the polymer chain, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER involves its ability to form stable, flexible films on surfaces. The molecular targets and pathways include interactions with surface molecules, leading to reduced surface tension and enhanced lubrication. The compound’s high thermal stability allows it to maintain its properties under extreme conditions .
Comparison with Similar Compounds
Compared to other similar compounds, (N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER stands out due to its unique combination of low surface tension, high thermal stability, and excellent chemical stability. Similar compounds include:
Polydimethylsiloxane (PDMS): Known for its flexibility and hydrophobic properties.
Polymethylhydrosiloxane (PMHS): Used for its reducing properties in organic synthesis.
Polydimethylsiloxane-co-methylphenylsiloxane: Offers enhanced thermal stability and is used in high-temperature applications
These compounds share some properties with this compound but differ in their specific applications and performance characteristics.
Properties
CAS No. |
179005-03-9 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-chloro-2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B1169789.png)
